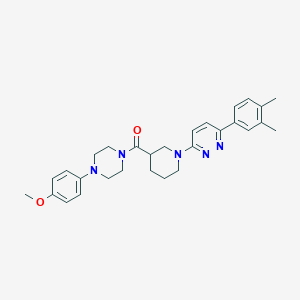
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as {1-[6-(3,4-Dimethylphenyl)-3-pyridazinyl]-3-piperidinyl}[4-(4-methoxyphenyl)-1-piperazinyl]methanone, has a molecular formula of C29H35N5O2. It has an average mass of 485.621 Da and a monoisotopic mass of 485.279083 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a pyridazine ring, a piperidine ring, a piperazine ring, and a methoxyphenyl group . The exact 3D structure would need to be determined through experimental techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 750.3±60.0 °C at 760 mmHg, and a flash point of 407.6±32.9 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 62 Ų .科学的研究の応用
Synthesis and Structural Analysis Research on related pyridazinone compounds demonstrates significant interest in synthesizing novel derivatives and analyzing their structural properties. For instance, a study conducted by Georges et al. (1989) solved the crystal structures of three anticonvulsant compounds, revealing insights into the structural and electronic properties of substituted pyridazines, triazines, and pyrimidines. This work highlights the potential of such compounds in drug design due to their significant molecular interactions and conformational stability (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial Activity Patel et al. (2011) explored the synthesis of new pyridine derivatives, including those related to the queried compound, to assess their antimicrobial activity. The study found variable and modest activity against different bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Properties The research also extends to the investigation of anticonvulsant properties. Georges et al. (1989) provided detailed analysis on the anticonvulsant activity of pyridazine derivatives, indicating the therapeutic potential of these compounds in treating convulsive disorders (Georges, Vercauteren, Evrard, & Durant, 1989).
Analytical and Synthetic Methods Gökçe et al. (2005) focused on the synthesis of Mannich bases of arylpyridazinones, examining their analgesic and anti-inflammatory activities. The study found one compound particularly promising, suggesting the importance of structural modifications in enhancing biological activities (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Advanced Drug Discovery Further research delves into the discovery of potent antagonists for specific receptors, indicating the role of similar compounds in drug discovery and development processes. Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), showcasing the compound's potency in functional assays (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).
作用機序
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit the activity of tyrosine kinases , which play key roles in cell signaling pathways.
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the disruption of cell signaling pathways , potentially leading to therapeutic effects in diseases such as leukemia .
将来の方向性
特性
IUPAC Name |
[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2/c1-21-6-7-23(19-22(21)2)27-12-13-28(31-30-27)34-14-4-5-24(20-34)29(35)33-17-15-32(16-18-33)25-8-10-26(36-3)11-9-25/h6-13,19,24H,4-5,14-18,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCAYSKLBJWJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

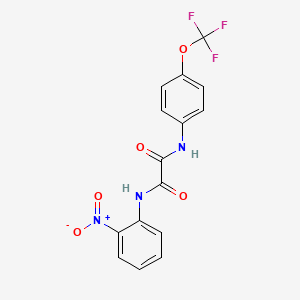
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
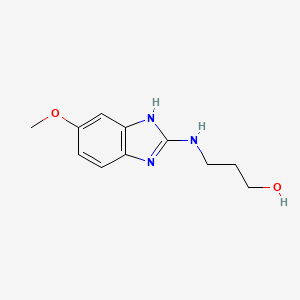
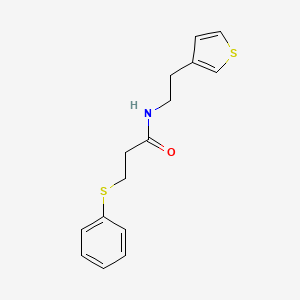
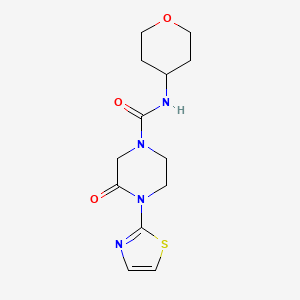
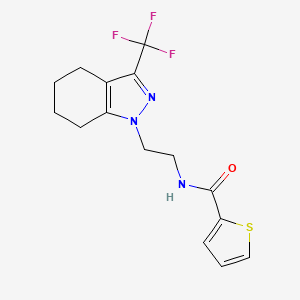
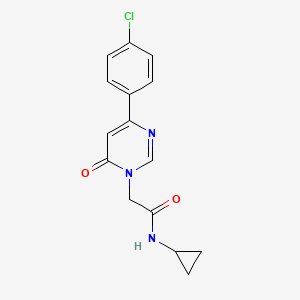

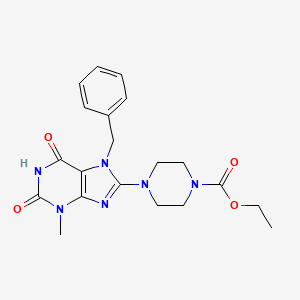
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
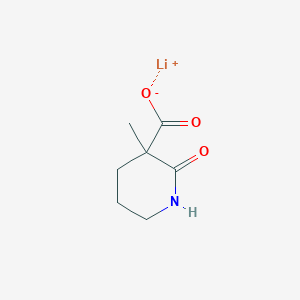

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)
